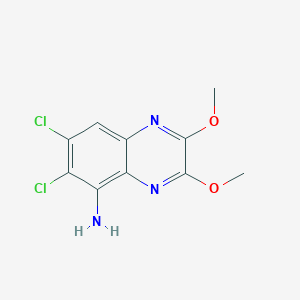

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline

Vue d'ensemble

Description

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline (DCQX) is a quinoxaline derivative that has been widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DCQX has been used to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.

Mécanisme D'action

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a selective antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline binds to the ligand-binding domain of the AMPA receptor and blocks the binding of glutamate, thereby inhibiting the receptor-mediated synaptic transmission.

Effets Biochimiques Et Physiologiques

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block AMPA receptor-mediated synaptic currents in electrophysiological experiments. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In animal models of neurodegenerative diseases, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to attenuate disease progression and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission, plasticity, and neurodegenerative diseases. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is also relatively stable and can be stored for extended periods of time.

However, there are also some limitations to the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in lab experiments. It has been shown to have some off-target effects on other glutamate receptors, such as the kainate receptors. This can make it difficult to interpret the results of experiments that use 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline. Additionally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is not suitable for in vivo experiments as it does not readily cross the blood-brain barrier.

Orientations Futures

There are several future directions for the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in scientific research. One potential direction is the development of more selective AMPA receptor antagonists that do not have off-target effects on other glutamate receptors. Another direction is the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in combination with other drugs to investigate the role of glutamate receptors in disease progression and to develop new treatments for neurodegenerative diseases. Finally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline could be used in conjunction with other techniques, such as optogenetics and chemogenetics, to investigate the role of specific neuronal populations in synaptic transmission and plasticity.

Applications De Recherche Scientifique

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been widely used in scientific research as a tool to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been used in electrophysiological experiments to block AMPA receptor-mediated synaptic currents and to investigate the contribution of AMPA receptors to excitatory synaptic transmission. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been used in animal models of neurodegenerative diseases to study the role of glutamate receptors in disease progression.

Propriétés

Numéro CAS |

178619-89-1 |

|---|---|

Nom du produit |

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline |

Formule moléculaire |

C10H9Cl2N3O2 |

Poids moléculaire |

274.1 g/mol |

Nom IUPAC |

6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |

InChI |

InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |

Clé InChI |

QCXRMHQLFIXXOV-UHFFFAOYSA-N |

SMILES |

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |

SMILES canonique |

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |

Synonymes |

6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |

Origine du produit |

United States |

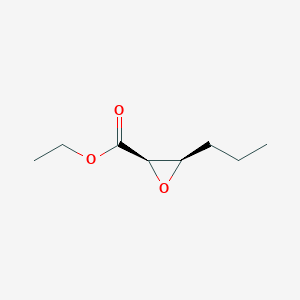

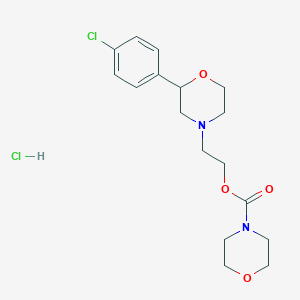

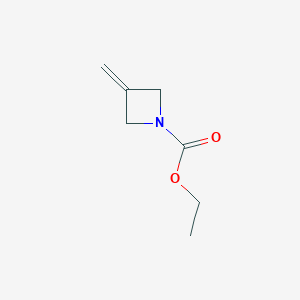

Synthesis routes and methods I

Procedure details

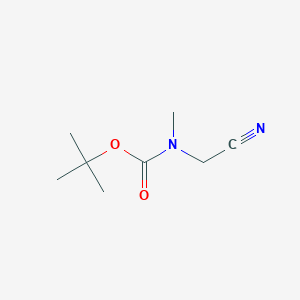

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)

![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)